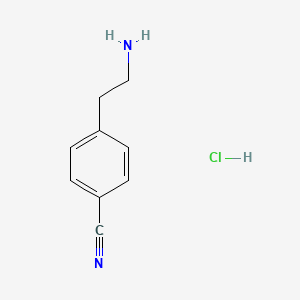

4-(2-Aminoethyl)benzonitrile hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2-aminoethyl)benzonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2.ClH/c10-6-5-8-1-3-9(7-11)4-2-8;/h1-4H,5-6,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTYHPCKZVFOVCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCN)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00671855 | |

| Record name | 4-(2-Aminoethyl)benzonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167762-80-3 | |

| Record name | 4-(2-Aminoethyl)benzonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-aminoethyl)benzonitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-(2-Aminoethyl)benzonitrile Hydrochloride (CAS: 167762-80-3): A Versatile Scaffold for Modern Drug Discovery

This document serves as an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on 4-(2-Aminoethyl)benzonitrile hydrochloride. This bifunctional building block, characterized by a phenethylamine core appended with a reactive nitrile group, is a valuable intermediate in the synthesis of complex molecular architectures for therapeutic applications. This guide provides a detailed overview of its chemical properties, a robust synthesis protocol, key applications, and essential safety information, grounded in established scientific principles.

Core Physicochemical & Structural Properties

This compound is a white to off-white crystalline solid.[1] The hydrochloride salt form enhances its stability and solubility in polar solvents, making it more convenient for handling and reaction setups compared to its free-amine base.[1] Its structure features two key reactive centers: a primary aliphatic amine, which is a potent nucleophile, and a cyano (nitrile) group, a versatile functional group known for its role as a hydrogen bond acceptor and a bioisosteric replacement for other functionalities in drug design.[2]

Table 1: Key Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 167762-80-3 | [3][4][5][6] |

| Molecular Formula | C₉H₁₁ClN₂ | [4][6][7] |

| Molecular Weight | 182.65 g/mol | [4][6][7] |

| Melting Point | 211-216 °C | [3][5] |

| Appearance | Solid (white to off-white powder) | [1] |

| Purity | Typically ≥97% | [3][7][8] |

| IUPAC Name | 4-(2-aminoethyl)benzonitrile;hydrochloride | [4] |

| Synonyms | 4-Cyanophenethylamine hydrochloride | [9] |

| InChI Key | LTYHPCKZVFOVCH-UHFFFAOYSA-N | [3][4] |

| SMILES | Cl.NCCC1=CC=C(C#N)C=C1 | [6][10] |

Synthesis, Purification, and Characterization: A Validated Workflow

The utility of any chemical building block is fundamentally dependent on the reliability and scalability of its synthesis. The following section outlines a representative, field-proven method for the preparation of high-purity this compound.

Synthetic Rationale and Strategy

A common and efficient strategy for synthesizing this target molecule is through the chemical reduction of a suitable precursor, 4-cyanophenylacetonitrile. This precursor contains both nitrile groups of the final product, with one needing to be selectively reduced to the primary amine. Catalytic hydrogenation is an excellent choice for this transformation due to its high selectivity, clean reaction profile, and amenability to scaling. The subsequent conversion to the hydrochloride salt ensures the final product is a stable, crystalline solid that is easy to isolate and purify.

Detailed Experimental Protocol

Step 1: Catalytic Hydrogenation of 4-Cyanophenylacetonitrile

-

Reactor Setup: To a high-pressure hydrogenation vessel, add 4-cyanophenylacetonitrile (1 equivalent) and a suitable solvent such as ethanol or methanol.

-

Catalyst Addition: Add a catalytic amount of Palladium on Carbon (Pd/C, 10 wt%) or Raney Nickel. The choice of catalyst can influence reaction time and conditions.

-

Hydrogenation: Seal the vessel and purge with nitrogen gas before introducing hydrogen gas to the desired pressure (typically 50-100 psi).

-

Reaction Monitoring: Heat the reaction mixture to 40-60°C and agitate. Monitor the reaction progress by observing hydrogen uptake or by thin-layer chromatography (TLC) until the starting material is fully consumed.

-

Work-up: Once the reaction is complete, cool the vessel, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst. The Celite pad should be washed with the reaction solvent to ensure complete recovery of the product.

Step 2: Formation and Isolation of the Hydrochloride Salt

-

Solvent Removal: Concentrate the filtrate from the previous step under reduced pressure to yield the crude 4-(2-aminoethyl)benzonitrile free base as an oil.

-

Salt Formation: Dissolve the crude amine in a minimal amount of an anhydrous solvent like diethyl ether or isopropanol.

-

Precipitation: Slowly add a solution of hydrochloric acid in ether (or bubble dry HCl gas through the solution) while stirring. The hydrochloride salt will precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration. Wash the solid with cold anhydrous ether to remove any impurities.

-

Drying: Dry the resulting white solid under vacuum to yield pure this compound.

Step 3: Quality Control and Validation

-

Identity Confirmation: The structure of the final product must be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR.

-

Purity Assessment: Purity should be assessed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). A purity level of >97% is standard for research applications.[3][8]

-

Physical Properties: The melting point should be measured and compared to the literature value (211-216 °C).[3][5]

Synthesis Workflow Diagram

Caption: A generalized workflow for the synthesis and purification of 4-(2-Aminoethyl)benzonitrile HCl.

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its versatility as a molecular scaffold. The distinct reactivity of its primary amine and the electronic properties of the nitrile group allow for its incorporation into a wide array of pharmacologically active molecules.[2]

Role as a Bifunctional Scaffold

The molecule's power comes from its two functional "handles":

-

The Primary Amine (-NH₂): This group serves as a strong nucleophile and a basic center. It is readily derivatized via acylation to form amides, reaction with sulfonyl chlorides to produce sulfonamides, or participation in reductive amination to generate secondary or tertiary amines. These linkages are fundamental components of many approved drugs.

-

The Nitrile Group (-C≡N): The nitrile is a polar, metabolically stable group that can act as a hydrogen bond acceptor. It is often used as a bioisostere for carbonyl groups or other functionalities. Its presence is a key feature in many inhibitors of enzymes such as kinases and proteases.[2]

Therapeutic Areas of Interest

Benzonitrile derivatives have demonstrated significant potential across multiple therapeutic areas, making this scaffold highly relevant for modern drug discovery programs.[2]

-

Oncology: Benzonitrile-containing compounds are well-represented as inhibitors of critical cancer-related targets. This includes the inhibition of kinases (like mTOR and Tankyrase), disruption of tubulin polymerization to induce cell cycle arrest, and blockage of immune checkpoint pathways such as the PD-1/PD-L1 interaction.[2]

-

Antiviral Agents: Derivatives have been identified as potent inhibitors of viral replication, notably as entry inhibitors for the Hepatitis C Virus (HCV).[2]

-

Antibacterial and Antifungal Agents: The benzonitrile moiety is present in novel compounds screened for activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2]

Conceptual Derivatization Pathways

Caption: Potential derivatization pathways for the scaffold leading to various classes of therapeutic agents.

Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount for laboratory safety. This compound is classified as harmful and requires appropriate precautions.[3][4]

Table 2: GHS Hazard and Precautionary Information

| Category | Code | Description | Source(s) |

| Pictogram | GHS07 | Exclamation Mark | [3] |

| Signal Word | Warning | [3][4] | |

| Hazard Statements | H302 | Harmful if swallowed | [3][4] |

| H312 | Harmful in contact with skin | [3][4] | |

| H332 | Harmful if inhaled | [3][4] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | [4][11] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [3][11] | |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell | [3] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water | [3] |

Handling Recommendations:

-

Always handle this compound in a well-ventilated area or a chemical fume hood.[11]

-

Use appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11][12]

-

Avoid the generation of dust.[12]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[1]

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.[13]

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed building block for the synthesis of next-generation therapeutics. Its bifunctional nature, combining a reactive primary amine with a versatile nitrile group on a stable phenyl ring, provides medicinal chemists with a powerful scaffold for generating diverse chemical libraries. A thorough understanding of its properties, synthesis, and safe handling is essential for unlocking its full potential in the complex landscape of drug discovery and development.

References

-

This compound | C9H11ClN2 | CID 45789187. PubChem. [Link]

-

This compound | CAS 167762-80-3. Molbase. [Link]

-

This compound (97%). Amerigo Scientific. [Link]

Sources

- 1. Benzonitrile, 4-(2-Aminoethyl)-, Hydrochloride (1:1) Supplier & Manufacturer in China | Chemical Properties, Uses, Safety Data [nj-finechem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | 167762-80-3 [sigmaaldrich.com]

- 4. This compound | C9H11ClN2 | CID 45789187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 167762-80-3 this compound AKSci W3652 [aksci.com]

- 6. This compound | CAS 167762-80-3 [matrix-fine-chemicals.com]

- 7. (R)-4-(1-Aminoethyl)benzonitrile hydrochloride [cymitquimica.com]

- 8. CAS 167762-80-3 | 3637-5-0J | MDL MFCD09878803 | this compound | SynQuest Laboratories [synquestlabs.com]

- 9. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 10. 1stsci.com [1stsci.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 4-(2-Aminoethyl)benzonitrile Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

This guide provides an in-depth technical overview of 4-(2-Aminoethyl)benzonitrile hydrochloride, a versatile building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical and physical properties, provide a detailed synthetic protocol, explore its applications as a precursor in the synthesis of targeted therapeutics, and outline a robust analytical methodology for its characterization.

Introduction: The Strategic Importance of a Versatile Scaffolding

This compound, also known as 4-cyanophenethylamine hydrochloride, is a bifunctional organic molecule featuring a primary amine and a nitrile group attached to a benzene ring. This unique combination of reactive moieties makes it a valuable intermediate in the synthesis of a wide array of complex organic molecules, particularly heterocyclic compounds that form the core of many pharmaceutically active agents. The primary amine serves as a nucleophilic handle for chain extension and ring formation, while the nitrile group can be transformed into various other functionalities or act as a key interacting element with biological targets. Its hydrochloride salt form enhances its stability and solubility in polar solvents, facilitating its use in various reaction conditions.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective utilization in multi-step syntheses and for the development of robust analytical methods. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁ClN₂ | [1] |

| Molecular Weight | 182.65 g/mol | [1], [2] |

| CAS Number | 167762-80-3 | [1] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 211-216 °C | |

| Solubility | Soluble in polar solvents like water | [3] |

| IUPAC Name | 4-(2-aminoethyl)benzonitrile;hydrochloride | [1] |

| InChI Key | LTYHPCKZVFOVCH-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC(=CC=C1CCN)C#N.Cl | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the reduction of a corresponding nitro compound, which is a well-established transformation in organic synthesis. The following protocol provides a detailed, step-by-step methodology.

Experimental Protocol: Synthesis via Reduction of 4-(2-Nitroethyl)benzonitrile

This two-step process begins with the synthesis of the nitro intermediate, followed by its reduction to the desired primary amine.

Step 1: Synthesis of 4-(2-Nitroethyl)benzonitrile

-

Reaction Setup: To a stirred solution of 4-cyanobenzaldehyde (1.0 eq) in nitromethane (10.0 eq), add ammonium acetate (0.5 eq) at room temperature.

-

Reaction Execution: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Isolation: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The product will precipitate as a solid. Filter the solid, wash with cold water, and dry under vacuum to obtain 4-(2-nitrovinyl)benzonitrile.

-

Reduction to Nitroalkane: Dissolve the crude 4-(2-nitrovinyl)benzonitrile in a suitable solvent such as methanol or a mixture of THF/water. Cool the solution to 0 °C and add sodium borohydride (NaBH₄) (2.0-3.0 eq) portion-wise, maintaining the temperature below 10 °C.

-

Quenching and Extraction: After the addition is complete, stir the reaction at room temperature for 2-3 hours. Quench the reaction by the slow addition of dilute hydrochloric acid until the pH is acidic. Extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(2-nitroethyl)benzonitrile.

Step 2: Reduction of 4-(2-Nitroethyl)benzonitrile to this compound

-

Reaction Setup: Dissolve 4-(2-nitroethyl)benzonitrile (1.0 eq) in a solvent such as methanol or ethanol. Add a catalytic amount of Palladium on Carbon (10% Pd/C, 5-10 mol%).

-

Hydrogenation: Place the reaction mixture in a hydrogenation apparatus and subject it to a hydrogen atmosphere (typically 50-60 psi).

-

Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

-

Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.

-

Salt Formation: To the filtrate, add a solution of hydrochloric acid in a suitable solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.

-

Isolation and Purification: The hydrochloride salt will precipitate out of the solution. Filter the solid, wash with a non-polar solvent like diethyl ether, and dry under vacuum to obtain pure this compound.

Caption: Simplified Src kinase signaling pathway and the point of inhibition.

Analytical Methods: High-Performance Liquid Chromatography (HPLC)

Ensuring the purity and identity of this compound is critical for its use in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for this purpose.

Experimental Protocol: Reversed-Phase HPLC-UV Analysis

This protocol outlines a general method for the analysis of this compound that can be adapted and validated for specific laboratory requirements.

1. Instrumentation and Columns:

-

A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a suitable starting point.

2. Reagents and Mobile Phase:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA) or Formic Acid (for pH adjustment and improved peak shape)

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

3. Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound.

-

Dissolve in a suitable diluent, such as a mixture of water and acetonitrile (e.g., 50:50 v/v), to a final concentration of 1 mg/mL.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions:

| Parameter | Recommended Setting |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm (or a wavelength of maximum absorbance) |

| Gradient Program | Time (min) |

| 0.0 | |

| 15.0 | |

| 17.0 | |

| 17.1 | |

| 20.0 |

5. Data Analysis and System Suitability:

-

The retention time of the main peak should be consistent across injections.

-

System suitability parameters such as theoretical plates, tailing factor, and reproducibility of injections should be established and monitored as per internal standard operating procedures and regulatory guidelines.

Caption: General workflow for the HPLC analysis of this compound.

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled. [1]It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

This compound is a chemical intermediate of significant value in the field of drug discovery and development. Its bifunctional nature provides a versatile platform for the synthesis of complex molecular architectures, particularly in the pursuit of novel kinase inhibitors. A comprehensive understanding of its properties, a reliable synthetic route, and robust analytical methods are essential for its effective application. This guide has provided a detailed overview of these critical aspects to support the endeavors of researchers and scientists in advancing therapeutic innovation.

References

-

Roskoski, R. Jr. (2004). Src protein-tyrosine kinase structure and regulation. Biochemical and Biophysical Research Communications, 324(4), 1155-1164. [Link]

-

ResearchGate. (n.d.). Schematic diagram of Src intracellular signaling pathway and various.... Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45789187, this compound. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). This compound (97%). Retrieved from [Link]

-

Li, J., et al. (2013). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 18(9), 11084-11093. [Link]

-

Kumar, P., et al. (2018). New Route for the synthesis of Bosutinib. Der Pharma Chemica, 10(4), 104-110. [Link]

-

ResearchGate. (2016). A New and Practical Synthesis of Bosutinib. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 4-(2-Aminoethyl)benzonitrile Hydrochloride

Introduction

4-(2-Aminoethyl)benzonitrile hydrochloride is a versatile bifunctional molecule featuring a primary aliphatic amine and an aromatic nitrile group. This unique structural arrangement makes it a valuable building block in the synthesis of complex chemical entities, particularly within the pharmaceutical and materials science sectors. The primary amine serves as a nucleophilic handle for a wide array of chemical transformations, including N-acylation and N-alkylation, while the nitrile group can be hydrolyzed, reduced, or participate in cycloaddition reactions. Its application as a precursor for heterocyclic compounds like substituted imidazoles and 1,2,4-triazoles highlights its importance for drug development professionals.

This guide provides a detailed exploration of the principal synthetic pathways to this compound, focusing on the underlying chemical principles, field-proven methodologies, and the critical parameters that govern reaction outcomes. We will dissect the synthesis from a retrosynthetic perspective, followed by a detailed examination of two major reductive strategies, offering researchers the insights needed to select and execute the optimal pathway for their specific application.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule reveals a straightforward and efficient synthetic strategy. The primary disconnection involves the transformation of the amino group back to a more accessible functional group, in this case, a nitrile. This leads to the key intermediate, 4-cyanophenylacetonitrile. This precursor contains the complete carbon skeleton of the target molecule and only requires the selective reduction of the aliphatic nitrile to the corresponding primary amine. 4-Cyanophenylacetonitrile itself can be disconnected at the benzylic carbon, pointing to a 4-cyanobenzyl halide and a cyanide source as readily available starting materials.

Caption: Workflow for the Catalytic Hydrogenation Pathway.

Pathway 2: Synthesis via Stoichiometric Hydride Reduction

For laboratory-scale synthesis, reduction with a powerful stoichiometric reducing agent like Lithium Aluminum Hydride (LiAlH₄) is a common and effective method. It is often high-yielding and rapid, but requires stringent handling procedures due to the pyrophoric nature of LiAlH₄. [1]

Step 1: Synthesis of 4-Cyanophenylacetonitrile

This step is identical to that described in Pathway 1.

Step 2: LiAlH₄ Reduction

Lithium Aluminum Hydride is a potent source of hydride ions (H⁻) and readily reduces nitriles to primary amines. [2] Reaction: 4 (4-Cyanophenylacetonitrile) + 2 LiAlH₄ → [Complex] --(H₂O workup)--> 4 [4-(2-Aminoethyl)benzonitrile]

The mechanism involves two sequential nucleophilic additions of hydride to the electrophilic carbon of the nitrile group. [3]1. The first hydride attacks the nitrile carbon, breaking one of the π-bonds to form an intermediate imine anion, which is stabilized as a metal complex. [4]2. A second hydride attacks the imine carbon, forming a dianion intermediate. [5]3. This dianion is then protonated during an aqueous workup to yield the final primary amine. [3] The critical aspect of this pathway is the absolute requirement for anhydrous reaction conditions, as LiAlH₄ reacts violently with water. The workup procedure must also be performed with extreme care, typically involving the sequential, slow addition of water and then a sodium hydroxide solution to safely quench excess hydride and precipitate the aluminum salts in a filterable form. [1]

Caption: Workflow for the LiAlH₄ Reduction Pathway.

Comparative Analysis of Reduction Pathways

The choice between catalytic hydrogenation and LiAlH₄ reduction is a classic process chemistry decision, balancing scalability, safety, cost, and equipment requirements.

| Parameter | Catalytic Hydrogenation | LiAlH₄ Reduction |

| Scalability | Excellent; preferred for industrial production [6] | Poor to moderate; typically for lab/kilo scale |

| Safety | Requires handling of flammable H₂ gas under pressure. Catalysts (esp. Raney Ni) can be pyrophoric. | Requires handling of highly pyrophoric and water-reactive LiAlH₄. Quench step is hazardous. [1] |

| Selectivity | Can be challenging; requires optimization (e.g., NH₃ addition) to avoid secondary/tertiary amines [7] | Generally very high for primary amine formation from nitriles |

| Reagent Cost | Catalysts can be expensive but are used in small amounts and can often be recycled. H₂ is inexpensive. | LiAlH₄ is a relatively expensive stoichiometric reagent. |

| Workup | Simple filtration to remove the catalyst. | Complex and hazardous aqueous quench required to destroy excess reagent and precipitate aluminum salts. [1] |

| Equipment | Requires a high-pressure hydrogenation reactor. | Standard laboratory glassware suitable, but requires strict inert atmosphere and moisture control. |

Experimental Protocols

Protocol 1: Synthesis of 4-Cyanophenylacetonitrile

This protocol is adapted from procedures for similar benzyl cyanations. [8][9]

-

To a 1 L round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 4-cyanobenzyl chloride (151.6 g, 1.0 mol), sodium cyanide (58.8 g, 1.2 mol), and a phase-transfer catalyst such as tetrabutylammonium bromide (16.1 g, 0.05 mol).

-

Add 500 mL of a 1:1 mixture of water and toluene to the flask.

-

Heat the mixture to 80-90°C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or GC analysis.

-

After the reaction is complete, cool the mixture to room temperature. Separate the organic layer.

-

Wash the organic layer with water (2 x 200 mL) and then with brine (1 x 200 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-cyanophenylacetonitrile.

-

The product can be purified by recrystallization from a suitable solvent like isopropanol to yield a white to off-white solid. [10]

Protocol 2A: Reduction via Catalytic Hydrogenation

This is a representative protocol based on general procedures for selective nitrile hydrogenation. [11][12]

-

In a high-pressure autoclave, charge 4-cyanophenylacetonitrile (142.1 g, 1.0 mol) and 700 mL of ethanol saturated with ammonia.

-

Add Raney Nickel (approx. 15 g, slurry washed with ethanol) as the catalyst.

-

Seal the reactor, purge several times with nitrogen, and then with hydrogen.

-

Pressurize the reactor with hydrogen to 500-600 psi.

-

Heat the mixture to 80-100°C with vigorous stirring.

-

Monitor the reaction by observing hydrogen uptake. The reaction is typically complete in 3-5 hours.

-

Cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Purge the reactor with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst may be pyrophoric and should not be allowed to dry in the air.

-

Concentrate the filtrate under reduced pressure to obtain the crude 4-(2-aminoethyl)benzonitrile as an oil.

Protocol 2B: Reduction via LiAlH₄

This protocol is adapted from standard LAH reduction procedures. [1]

-

To a 3 L three-neck flask, flame-dried and equipped with a mechanical stirrer, dropping funnel, and a nitrogen inlet, add a 1.0 M solution of LiAlH₄ in THF (2.5 L, 2.5 mol).

-

Cool the suspension to 0°C in an ice bath.

-

Dissolve 4-cyanophenylacetonitrile (142.1 g, 1.0 mol) in 500 mL of anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the internal temperature below 10°C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture back to 0°C and begin the workup by slowly and carefully adding the following in sequence:

-

95 mL of water

-

95 mL of 15% aqueous NaOH

-

285 mL of water

-

-

Stir the resulting granular white suspension vigorously for 1 hour at room temperature.

-

Filter the suspension through a Celite pad and wash the solid thoroughly with THF or ethyl acetate.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude 4-(2-aminoethyl)benzonitrile.

Protocol 3: Formation of the Hydrochloride Salt

-

Dissolve the crude 4-(2-aminoethyl)benzonitrile (from Protocol 2A or 2B) in 500 mL of isopropanol or diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly bubble dry HCl gas through the solution or add a solution of HCl in isopropanol dropwise with stirring until the solution is acidic and precipitation is complete.

-

Collect the resulting white precipitate by vacuum filtration.

-

Wash the solid with cold diethyl ether and dry it in a vacuum oven at 40-50°C. This yields this compound as a stable, crystalline solid.

Conclusion

The synthesis of this compound is most efficiently achieved through a two-step sequence starting from a 4-cyanobenzyl halide. The key transformation is the selective reduction of the intermediate 4-cyanophenylacetonitrile. For large-scale, industrial applications, catalytic hydrogenation offers a cost-effective and safer, albeit more optimization-intensive, route. For laboratory and small-scale preparations, the LiAlH₄ reduction pathway provides a rapid and high-yielding alternative, provided that the appropriate safety precautions for handling pyrophoric reagents are strictly followed. The final conversion to the hydrochloride salt provides a stable and easily handled solid product, ready for use in further synthetic applications.

References

-

Chemguide. (n.d.). Reduction of Nitriles. Retrieved from [Link]

-

Wikipedia. (2023). Nitrile reduction. Retrieved from [Link]

-

JoVE. (2025). Nitriles to Amines: LiAlH4 Reduction. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]

-

Fábián, B., et al. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Conversion of nitriles to 1° amines using LiAlH4. Retrieved from [Link]

-

Jiao, Z.-F., et al. (2024). Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. RSC Publishing. Retrieved from [Link]

- Google Patents. (1983). US4375003A - Method for the hydrogenation of nitriles to primary amines.

-

Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]

-

ChemRxiv. (n.d.). Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-chlorobenzyl cyanide. Retrieved from [Link]

- Google Patents. (2014). CN103804233A - Synthesis method for benzyl cyanide derivative.

- Google Patents. (n.d.). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.

- Google Patents. (n.d.). KR101088892B1 - Method for preparing 4-cyano benzyl bromide.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (2014). CN102381918B - Method for synthesizing benzyl cyanide compound by using benzyl chloride compound.

- Patsnap. (2017). Method for synthesizing 4-(2-aminoethyl)benzsulfamide.

- Google Patents. (2010). US20100210845A1 - process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof.

Sources

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 5. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]

- 6. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 7. pp.bme.hu [pp.bme.hu]

- 8. prepchem.com [prepchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 4-氰基苯乙腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. US4375003A - Method for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthetic Potential and Mechanistic Pathways of 4-(2-Aminoethyl)benzonitrile Hydrochloride Derivatives

This guide provides a comprehensive technical overview of 4-(2-Aminoethyl)benzonitrile hydrochloride, focusing on its role as a versatile precursor in the synthesis of potentially bioactive molecules. Given the limited information on the direct mechanism of action of the title compound itself, this document emphasizes its synthetic utility and explores the established mechanisms of action for the key classes of compounds accessible from this starting material. This approach is designed for researchers, scientists, and drug development professionals seeking to leverage this compound in their research and development endeavors.

Compound Profile and Inherent Reactivity

This compound (CAS: 167762-80-3) is a bifunctional organic molecule featuring a primary aminoethyl group and a nitrile group attached to a benzene ring.[1][2][3][4][5] This unique combination of reactive sites makes it a valuable intermediate in organic synthesis.[6][7]

| Property | Value | Source |

| Molecular Formula | C₉H₁₁ClN₂ | [1] |

| Molecular Weight | 182.65 g/mol | [1] |

| Appearance | White to off-white solid | N/A |

| Melting Point | 211-216 °C | [3] |

| Key Functional Groups | Primary Amine, Nitrile, Aromatic Ring | [8] |

The reactivity of 4-(2-Aminoethyl)benzonitrile is dictated by its two primary functional groups[8]:

-

The Primary Amino Group: This nucleophilic site readily participates in a variety of classical amine reactions, including N-acylation, N-alkylation, and condensation reactions to form imines or Schiff bases.[8] This functionality is crucial for introducing the benzonitrile scaffold into larger, more complex molecular architectures.

-

The Nitrile Group: The cyano group is a versatile functional handle that can undergo several transformations. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions to form heterocyclic systems.[5][8]

This dual reactivity allows for a modular approach to synthesizing a diverse range of compounds with potential therapeutic applications.

Synthetic Pathways to Bioactive Heterocycles

The true potential of this compound lies in its ability to serve as a foundational building block for various heterocyclic compounds with established biological activities. This section will explore the synthesis of two such classes: triazole-containing aromatase inhibitors and imidazole derivatives.

Triazole-Containing Aromatase Inhibitors

The benzonitrile moiety is a key pharmacophore in several non-steroidal aromatase inhibitors, such as Letrozole and Fadrozole.[7] The nitrile group in these molecules is believed to mimic the 17-keto oxygen of the natural substrate, androstenedione, by acting as a hydrogen bond acceptor in the active site of the aromatase enzyme.[9]

A plausible synthetic route to a triazole-containing aromatase inhibitor starting from this compound is outlined below. This pathway leverages the reactivity of the amino group to construct the triazole ring system.

Caption: Proposed synthesis of a triazole derivative.

Aromatase is a cytochrome P450 enzyme responsible for the final step in estrogen biosynthesis—the conversion of androgens to estrogens. In hormone-receptor-positive breast cancers, inhibiting aromatase is a key therapeutic strategy to reduce tumor growth.

Caption: Competitive inhibition of aromatase.

Triazole-based inhibitors coordinate to the heme iron atom in the active site of aromatase, preventing the binding of androstenedione and thereby blocking estrogen production.[9] The benzonitrile group often plays a crucial role in anchoring the inhibitor within the active site through hydrogen bonding interactions.[9]

A cell-based assay using the MCF-7 human breast cancer cell line, which endogenously expresses aromatase, is a common method for evaluating potential inhibitors.[1][10][11]

Objective: To determine the in vitro efficacy of a synthesized triazole derivative in inhibiting aromatase activity.

Materials:

-

MCF-7aro cells (MCF-7 cells stably transfected with aromatase)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound (triazole derivative)

-

Letrozole (positive control)

-

Testosterone (substrate)

-

Tritiated testosterone ([³H]-androst-4-ene-3,17-dione)

-

Scintillation fluid and counter

Procedure:

-

Cell Seeding: Seed MCF-7aro cells in 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

-

Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of the test compound or Letrozole. Include a vehicle control (e.g., DMSO).

-

Substrate Addition: Add tritiated testosterone to each well at a final concentration of 100 nM.

-

Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO₂ for 4 hours.

-

Extraction: After incubation, transfer the cell culture medium to a new tube and extract the steroids with chloroform.

-

Quantification: Separate the tritiated water from the organic phase and measure the radioactivity using a scintillation counter. The amount of tritiated water is directly proportional to the aromatase activity.

-

Data Analysis: Calculate the percentage of aromatase inhibition for each concentration of the test compound compared to the vehicle control. Determine the IC₅₀ value.

Imidazole Derivatives and Their Therapeutic Potential

This compound is also a suitable precursor for the synthesis of substituted imidazoles.[8] The imidazole scaffold is a common feature in many biologically active compounds.

A common method for synthesizing 1,2,4,5-tetrasubstituted imidazoles is the Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, a primary amine, and ammonia or an ammonia source.

Caption: Multicomponent synthesis of an imidazole derivative.

While direct evidence for a derivative of 4-(2-Aminoethyl)benzonitrile as a Dipeptidyl Peptidase-4 (DPP-4) inhibitor is not yet established, the class of α-amino nitriles has been identified as potential reversible inhibitors of this enzyme.[12] DPP-4 is a serine protease that inactivates incretin hormones, such as GLP-1, which are involved in glucose homeostasis.[13][14] Inhibition of DPP-4 prolongs the action of incretins, leading to increased insulin secretion and reduced glucagon secretion in a glucose-dependent manner.[14]

Caption: Hypothetical inhibition of DPP-4.

A fluorescence-based in vitro assay is a standard method for screening potential DPP-4 inhibitors.[4][15]

Objective: To determine if a synthesized imidazole derivative can inhibit the enzymatic activity of DPP-4.

Materials:

-

Recombinant human DPP-4 enzyme

-

DPP-4 substrate (e.g., Gly-Pro-AMC)

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

Test compound (imidazole derivative)

-

Sitagliptin (positive control)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound and Sitagliptin in the assay buffer.

-

Enzyme Addition: To the wells of the microplate, add 25 µL of the assay buffer, 10 µL of the test compound or control, and 10 µL of the DPP-4 enzyme solution. Include a vehicle control.

-

Pre-incubation: Incubate the plate at 37°C for 10 minutes.

-

Substrate Addition: Initiate the reaction by adding 5 µL of the DPP-4 substrate to each well.

-

Kinetic Measurement: Immediately measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every minute for 30 minutes at 37°C.

-

Data Analysis: Determine the reaction rate (V) for each concentration of the inhibitor. Calculate the percentage of inhibition and determine the IC₅₀ value.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the synthesis of bioactive heterocyclic compounds. While its direct mechanism of action is not well-defined, its utility as a precursor for potent molecules, such as aromatase inhibitors and potentially other enzyme inhibitors, is clear. The experimental protocols provided in this guide offer a starting point for researchers to synthesize and evaluate the biological activity of novel compounds derived from this promising scaffold. Further exploration of the synthetic possibilities offered by its dual reactivity is warranted and may lead to the discovery of new therapeutic agents.

References

- Chen, S., et al. (2014). The AroER tri-screen, a high-throughput screening system for detecting aromatase inhibiting chemicals. Toxicological Sciences, 137(2), 315-324.

- Grube, B. J., et al. (2001). Aromatase expression and activity in human breast cancer cell lines. Steroids, 66(1), 25-32.

- Purohit, A., & Reed, M. J. (2002). Regulation of aromatase in breast cancer.

- Woo, L. W., et al. (2011). Synthesis of aromatase inhibitors and dual aromatase steroid sulfatase inhibitors by linking an arylsulfamate motif to 4-(4H-1,2,4-triazol-4-ylamino)benzonitrile: SAR, crystal structures, in vitro and in vivo activities. Journal of medicinal chemistry, 54(10), 3467-3481.

- Bolu, B. E., & Sucu, N. (2022). Advantages and Disadvantages of Two In Vitro Assays in Evaluating Aromatase Activity: “A Cell-Based and a Cell-Free Assay”. Turkish Journal of Pharmaceutical Sciences, 19(6), 664.

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Retrieved from [Link]

- Khan, I., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 881323.

- Chiu, W. A., et al. (2017). Cell-based high-throughput screening for aromatase inhibitors in the Tox21 10K library. Toxicological Sciences, 157(1), 175-187.

- El-Malah, A. A., et al. (2022). A synthesis of functionalized 3-amino-1,2,4-triazoles from nitrile imines and guanidine derivatives. Molecular Diversity, 28(1), 11-18.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902-7917.

- Chen, X., et al. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition, 9, 903339.

-

ResearchGate. (n.d.). Synthesis of 1,2,4-triazoles from 2-aminopyridines and nitriles. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]

- Perales-Linares, R., & Zabaleta, M. (2018). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. Bio-protocol, 8(19), e3034.

- Wang, Y., et al. (2024). Discovery of Nine Dipeptidyl Peptidase-4 Inhibitors from Coptis chinensis Using Virtual Screening, Bioactivity Evaluation, and Binding Studies. Molecules, 29(10), 2274.

-

ResearchGate. (n.d.). Aromatase in live cells. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of imidazoles. Retrieved from [Link]

- Ghosal, A., et al. (2019). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Molecules, 24(12), 2213.

- Reddy, B. V. S., et al. (2015). Imidazole synthesis by transition metal free, base-mediated deaminative coupling of benzylamines and nitriles.

-

Drugs.com. (n.d.). List of Dipeptidyl peptidase 4 inhibitors. Retrieved from [Link]

- Reddy, C. R., et al. (2021). Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction. Scientific reports, 11(1), 1-9.

- Movassaghi, M., & Hill, M. D. (2007). Synthesis of 2-imidazolones and 2-iminoimidazoles. Organic letters, 9(18), 3587-3590.

- Google Patents. (n.d.). Method for the synthesis of 4- and/or 5-(di)substituted 2-aminoimidazoles from 2-aminoimidazoles and aldehydes.

-

National Center for Biotechnology Information. (n.d.). Dipeptidyl Peptidase IV (DPP IV) Inhibitors. In StatPearls [Internet]. Retrieved from [Link]

-

Johns Hopkins Diabetes Guide. (n.d.). DPP-IV Inhibitors. Retrieved from [Link]

-

PubChem. (n.d.). 4-(2-Aminoethylamino)benzonitrile. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Dipeptidyl Peptidase 4 Inhibitors in Type 2 Diabetes Mellitus Management: Pharmacophore Virtual Screening, Molecular Docking, Pharmacokinetic Evaluations, and Conceptual DFT Analysis. Retrieved from [Link]

Sources

- 1. Cell-Based High-Throughput Screening for Aromatase Inhibitors in the Tox21 10K Library - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. content.abcam.com [content.abcam.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Aromatase and Dual Aromatase-Steroid Sulfatase Inhibitors from the Letrozole and Vorozole Templates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell-Based High-Throughput Screening for Aromatase Inhibitors in the Tox21 10K Library - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Advantages and Disadvantages of Two In Vitro Assays in Evaluating Aromatase Activity: “A Cell-Based and a Cell-Free Assay” - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. DPP-IV Inhibitors | Johns Hopkins Diabetes Guide [hopkinsguides.com]

- 15. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Solubility Profile of 4-(2-Aminoethyl)benzonitrile Hydrochloride

This guide provides a comprehensive overview of the solubility characteristics of 4-(2-Aminoethyl)benzonitrile hydrochloride (CAS No. 167762-80-3). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the compound's solubility, underpinned by theoretical principles and a detailed, field-proven experimental protocol for its precise determination.

Executive Summary: The Critical Role of Solubility in Research and Development

This compound is a key building block in medicinal chemistry and materials science. Its utility in synthesis and formulation is intrinsically linked to its solubility, a fundamental physicochemical property that governs reaction kinetics, bioavailability, and purification strategies. An accurate understanding of its solubility in various solvent systems is not merely academic; it is a prerequisite for reproducible experimental design and scalable process development.

Publicly available quantitative solubility data for this specific compound is limited. Therefore, this guide adopts a two-pronged approach: first, to elucidate the theoretical factors governing the solubility of an amine hydrochloride salt, and second, to provide a robust, self-validating experimental protocol for researchers to generate high-quality, in-house solubility data.

Theoretical Framework: Understanding the Solubility of Amine Hydrochloride Salts

This compound is an ionic salt formed from the reaction of a primary amine with hydrochloric acid. This structural characteristic is the primary determinant of its solubility behavior.

The Influence of Polarity and Solvent Choice

As an ionic compound, this compound is anticipated to exhibit greater solubility in polar solvents.[1] The dissolution process is driven by the favorable interaction between the polar solvent molecules and the ions of the salt, leading to effective solvation.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are excellent candidates for dissolving the compound due to their ability to form strong ion-dipole interactions and hydrogen bonds. The hydrogen atoms bonded to electronegative atoms (like oxygen) in the solvent can interact with the chloride anion, while the lone pairs on the solvent's oxygen can solvate the organic cation.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): While lacking acidic protons for hydrogen bonding with the anion, their high polarity allows them to effectively solvate the cation, often leading to significant solubility.

-

Nonpolar Solvents (e.g., Hexane, Toluene): In these solvents, the compound is expected to be poorly soluble, as the nonpolar solvent molecules cannot overcome the strong ionic interactions of the salt's crystal lattice.[1]

The Impact of pH on Aqueous Solubility

For amine hydrochloride salts, the pH of the aqueous medium is a critical factor influencing solubility. The solubility of the salt is intrinsically linked to the equilibrium between the protonated (salt) form and the deprotonated (free base) form. The pH-solubility profile is often complex and can show a decrease in solubility at very low pH due to the common ion effect of the chloride ion.[2] A thorough characterization of solubility across a physiologically relevant pH range (e.g., 1.2 to 6.8) is essential for pharmaceutical development.

Physicochemical Properties of this compound

A summary of the key physicochemical properties is presented below.

| Property | Value | Source |

| CAS Number | 167762-80-3 | [3][4][5][6] |

| Molecular Formula | C₉H₁₁ClN₂ | [3] |

| Molecular Weight | 182.65 g/mol | [3][4] |

| Appearance | Solid (typically white to off-white powder) | [7] |

| Melting Point | 211-216 °C | [5] |

| Qualitative Solubility | Soluble to some extent in polar solvents like water. | [7] |

Experimental Protocol for Determining Thermodynamic Solubility

The absence of comprehensive public data necessitates a reliable in-house method. The following isothermal equilibrium method is a gold-standard approach for determining the thermodynamic solubility of a compound in various solvents.[1] This protocol is designed to be self-validating through built-in checks for equilibrium attainment.

Materials and Equipment

-

This compound (purity ≥98%)

-

Analytical grade solvents (e.g., deionized water, methanol, ethanol, DMSO, acetonitrile, pH 1.2, 4.5, and 6.8 buffers)

-

Thermostatic shaker bath or orbital shaker in a temperature-controlled incubator

-

Calibrated analytical balance

-

Vials with screw caps and PTFE septa

-

Centrifuge

-

Calibrated pH meter

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector and a suitable column (e.g., C18)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

Experimental Workflow Diagram

Caption: Isothermal equilibrium solubility determination workflow.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to several vials for each solvent to be tested. The excess solid should be visually apparent.

-

Accurately add a known volume of the selected solvent to each vial.

-

-

Equilibration:

-

Place the sealed vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials for a predetermined period to allow the system to reach equilibrium. A preliminary experiment should be conducted to determine the time to reach equilibrium. A common practice is to sample at 24, 48, and 72 hours. Equilibrium is confirmed when the measured solubility does not significantly change between the later time points.[1]

-

-

Phase Separation:

-

After the equilibration period, remove the vials and allow the undissolved solid to settle at the controlled temperature.

-

Centrifuge the vials to further separate the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Accurately dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound. A calibration curve should be prepared using standards of known concentrations.

-

-

Data Analysis:

-

Calculate the solubility from the measured concentration, taking into account the dilution factor. Express the results in appropriate units, such as mg/mL or mol/L.

-

Perform each experiment in triplicate to ensure reproducibility and report the results as the mean ± standard deviation.

-

Conclusion: A Path Forward for Informed Research

While a definitive, publicly available solubility dataset for this compound remains elusive, this guide provides the necessary theoretical foundation and a robust experimental framework for its determination. By understanding the underlying principles of its solubility and implementing a rigorous, self-validating protocol, researchers can generate the high-quality data essential for advancing their work in drug discovery and materials science. This approach ensures not only the accuracy of the results but also their reproducibility, a cornerstone of scientific integrity.

References

- BenchChem. (n.d.). Solubility of Anhalamine Hydrochloride: A Qualitative Overview.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45789187, this compound. Retrieved from [Link]

-

Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 2(2), 65–8. [Link]

- Experiment 2 Determination of Solubility Class. (n.d.).

-

Methylamine Supplier. (n.d.). Benzonitrile, 4-(2-Aminoethyl)-, Hydrochloride (1:1). Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C9H11ClN2 | CID 45789187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. parchem.com [parchem.com]

- 5. This compound | 167762-80-3 [sigmaaldrich.com]

- 6. 1stsci.com [1stsci.com]

- 7. Benzonitrile, 4-(2-Aminoethyl)-, Hydrochloride (1:1) Supplier & Manufacturer in China | Chemical Properties, Uses, Safety Data [nj-finechem.com]

A-Comprehensive-Spectroscopic-Analysis-of-4-(2-Aminoethyl)benzonitrile-Hydrochloride

A Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth analysis of the key spectroscopic data for 4-(2-Aminoethyl)benzonitrile hydrochloride (C₉H₁₀N₂·HCl), a valuable building block in medicinal chemistry and materials science. As a Senior Application Scientist, the goal of this document is to move beyond mere data presentation and offer a detailed interpretation grounded in fundamental principles and field-proven expertise. We will dissect the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, explaining the causality behind the observed spectral features. This guide is designed to empower researchers to confidently identify, characterize, and validate this compound, ensuring the integrity of their downstream applications.

Compound Overview

This compound is a primary amine salt with a para-substituted benzonitrile moiety. Its robust characterization is critical for ensuring purity and confirming its structure before use in synthesis or biological screening.

-

Chemical Structure:

-

Molecular Formula: C₉H₁₁ClN₂[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for the connectivity of the ethylamine chain and the substitution pattern of the aromatic ring.

Experimental Protocol: NMR Data Acquisition

A self-validating NMR protocol is essential for reproducible results.

-

Sample Preparation: Dissolve ~10 mg of the compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred as it allows for the observation of the exchangeable N-H protons of the ammonium salt. The residual solvent peak for DMSO-d₆ appears at ~2.50 ppm in ¹H NMR and ~39.52 ppm in ¹³C NMR.[3]

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer.

-

¹H NMR Parameters:

-

Pulse Program: Standard single pulse (zg30).

-

Number of Scans: 16 (adjust for concentration).

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width: -2 to 12 ppm.

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled with NOE (zgpg30).

-

Number of Scans: 1024 or more (due to low natural abundance of ¹³C).

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width: 0 to 200 ppm.

-

-

Referencing: Calibrate spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹H NMR Spectral Data & Interpretation

The ¹H NMR spectrum provides a clear map of the proton environments within the molecule. The ethyl group gives rise to a characteristic A₂B₂ system, appearing as two triplets, while the para-substituted aromatic ring produces a classic AA'BB' system, which often simplifies to two apparent doublets.

Table 1: Predicted ¹H NMR Data for this compound

| Assigned Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |

| -CH₂-Ar | ~3.0 - 3.1 | Triplet (t) | 2H | Adjacent to an aromatic ring and a CH₂ group. |

| -CH₂-NH₃⁺ | ~3.2 - 3.4 | Triplet (t) | 2H | Adjacent to the electron-withdrawing ammonium group (NH₃⁺), causing a downfield shift. |

| Ar-H (ortho to -CN) | ~7.8 - 7.9 | Doublet (d) | 2H | Deshielded by the anisotropic and electron-withdrawing effects of the nitrile group. |

| Ar-H (ortho to -CH₂) | ~7.4 - 7.5 | Doublet (d) | 2H | Shielded relative to the protons ortho to the nitrile group. |

| -NH₃⁺ | ~8.0 - 8.5 | Broad singlet (br s) | 3H | Exchangeable protons of the ammonium salt; signal is often broad and its position is concentration-dependent. |

Expert Interpretation:

-

Ethyl Chain: The two methylene groups (-CH₂-CH₂-) are chemically distinct. The protons on the carbon attached to the ammonium group are more deshielded (shifted further downfield) due to the strong electron-withdrawing inductive effect of the positively charged nitrogen. The coupling between these adjacent, non-equivalent methylene groups results in two triplets, a hallmark of an ethyl group attached to two different substituents.[4][5]

-

Aromatic Region: The para-substitution pattern creates symmetry in the benzene ring. This results in two sets of chemically equivalent protons. The protons ortho to the strongly electron-withdrawing nitrile group are shifted significantly downfield compared to those ortho to the alkyl group.[5][6] The coupling between adjacent aromatic protons gives rise to a pattern that appears as two distinct doublets.

-

Ammonium Protons: The protons on the nitrogen appear as a broad signal due to rapid chemical exchange and quadrupolar relaxation. This peak will disappear upon the addition of a few drops of D₂O to the NMR tube, a standard technique for identifying exchangeable protons (N-H, O-H).[7]

¹³C NMR Spectral Data & Interpretation

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into the electronic structure.

Table 2: Predicted ¹³C NMR Data for this compound

| Assigned Carbon | Chemical Shift (δ, ppm) | Rationale for Assignment |

| -C H₂-Ar | ~34-36 | Aliphatic carbon adjacent to an aromatic ring. |

| -C H₂-NH₃⁺ | ~39-41 | Aliphatic carbon deshielded by the attached nitrogen atom.[8] |

| C -CN (Quaternary) | ~112-114 | The nitrile substituent has a strong shielding effect on the attached carbon (ipso-carbon). |

| C ≡N (Nitrile) | ~118-120 | Characteristic chemical shift for nitrile carbons.[9][10] |

| C -H (ortho to -CH₂) | ~130-131 | Aromatic CH carbon. |

| C -H (ortho to -CN) | ~132-133 | Aromatic CH carbon, deshielded by the nitrile group. |

| C -CH₂ (Quaternary) | ~145-147 | Aromatic quaternary carbon attached to the ethyl group. |

Expert Interpretation:

-

The nitrile carbon (C≡N) and the quaternary carbon to which it is attached (C-CN) have highly characteristic chemical shifts. The C≡N signal is typically found around 118-120 ppm.[9][10]

-

The four aromatic carbons are distinct. The two quaternary carbons can be distinguished from the two protonated carbons. The carbon bearing the nitrile group is significantly shielded, while the carbon bearing the ethyl group is deshielded.

-

The two aliphatic carbons of the ethyl chain are clearly resolved, with the carbon bonded to the nitrogen appearing further downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying key functional groups. The spectrum of this compound is dominated by features from the nitrile, the ammonium salt, and the aromatic ring.

Experimental Protocol: ATR-FTIR

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

-

Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~3200-2800 | N-H Stretch | Primary Ammonium (R-NH₃⁺) | A very broad and intense envelope, characteristic of the N-H stretching in an ammonium salt.[11] |

| ~2230 | C≡N Stretch | Aromatic Nitrile | A strong, sharp absorption. Conjugation with the aromatic ring lowers the frequency slightly compared to aliphatic nitriles.[9][10][12] |

| ~1610 & ~1510 | C=C Stretch | Aromatic Ring | Medium intensity bands characteristic of the benzene ring. |

| ~1625-1560 | N-H Bend (Asymmetric) | Primary Ammonium (R-NH₃⁺) | Bending vibration for the -NH₃⁺ group.[11] |

| ~1550-1500 | N-H Bend (Symmetric) | Primary Ammonium (R-NH₃⁺) | Symmetric bending vibration for the -NH₃⁺ group.[11] |

| ~830 | C-H Bend (Out-of-plane) | 1,4-disubstituted Aromatic | A strong band indicating para-substitution on the benzene ring. |

Expert Interpretation: The two most diagnostic peaks in the IR spectrum are the sharp, intense C≡N stretch around 2230 cm⁻¹ and the very broad, strong absorption band from 3200-2800 cm⁻¹ for the N-H stretches of the primary ammonium salt.[11][12] The presence of both of these features provides compelling evidence for the compound's identity. The position of the C≡N stretch is lowered due to conjugation with the aromatic ring's π-system.[13][14] The out-of-plane C-H bending vibration around 830 cm⁻¹ is a reliable indicator of the 1,4- (para) substitution pattern on the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering further structural clues.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Ionization Method: Electrospray Ionization (ESI) in positive ion mode is ideal for this pre-charged hydrochloride salt. ESI is a soft ionization technique that typically yields the molecular ion with minimal fragmentation.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.

-

Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

Data Analysis: The compound is a hydrochloride salt, which exists as an ammonium cation and a chloride anion in solution. In positive mode ESI-MS, the detector will observe the cationic form of the molecule, which is the free base protonated. The molecular weight of the free base, 4-(2-aminoethyl)benzonitrile, is 146.19 g/mol .

-

Expected Molecular Ion: The primary ion observed will be the cation of the free base, [C₉H₁₀N₂]⁺. However, in ESI, it is common to see the protonated molecule of the free base, [M+H]⁺.

-

Calculated m/z for [C₉H₁₂N₂ + H]⁺: 147.10

-

Major Fragment Ion: A characteristic fragmentation pathway for phenethylamines is the benzylic cleavage (α-cleavage) of the C-C bond between the two ethyl carbons.[7] This would result in the loss of the CH₂NH₂ radical and the formation of a stable tropylium-like cation.

Integrated Spectroscopic Analysis Workflow

Confirming the identity and purity of a compound is not a linear process but an integrated workflow where each technique provides complementary information. This self-validating system ensures the highest degree of confidence in the final structural assignment.

Sources

- 1. This compound | C9H11ClN2 | CID 45789187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 3. chem.washington.edu [chem.washington.edu]

- 4. Avance Beginners Guide - Proton Spectrum of Ethylbenzene with Spin/Spin Coupling [2210pc.chem.uic.edu]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. m.youtube.com [m.youtube.com]

- 7. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. scribd.com [scribd.com]

- 14. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]

4-(2-Aminoethyl)benzonitrile hydrochloride purity and assay information

An In-Depth Technical Guide to the Purity and Assay of 4-(2-Aminoethyl)benzonitrile Hydrochloride

Introduction

This compound (CAS No: 167762-80-3) is a bifunctional organic molecule of significant interest to the pharmaceutical and chemical synthesis industries.[1] Possessing both a primary amino group and a nitrile moiety on a benzene ring, it serves as a versatile precursor for the synthesis of a wide array of more complex molecules, particularly heterocyclic compounds that form the backbone of many therapeutic agents.[1] The hydrochloride salt form enhances its stability and solubility in polar solvents, making it convenient for handling and reaction setups.[2]

Given its role as a critical starting material, the purity and accurate quantification (assay) of this compound are paramount. The presence of impurities, whether from the synthetic route (e.g., starting materials, intermediates) or degradation, can have profound impacts on the yield, purity, and safety profile of the final product. This guide provides a comprehensive overview of the essential physicochemical properties and details field-proven analytical methodologies for the robust determination of purity and assay of this compound, designed for researchers, quality control analysts, and drug development professionals.

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of a compound is the first step in developing robust analytical methods. The key properties of this compound are summarized below.

Chemical Structure

Caption: Chemical Structure of this compound.

Core Data Summary

All quantitative data has been consolidated into the table below for ease of reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 167762-80-3 | [3] |

| Molecular Formula | C₉H₁₀N₂ · HCl | [3][4][5] |

| Molecular Weight | 182.65 g/mol | [2][3][4] |

| Appearance | White to off-white solid/powder | [2] |

| Melting Point | 211-216 °C | |

| Common Synonyms | 4-Cyanophenethylamine hydrochloride | [5][6] |

| Purity (Typical) | ≥97% (by various suppliers) | [5][7] |

| Purity (HPLC) | ≥98% (Minimum by HPLC) | [4] |

Comprehensive Purity Determination

Purity analysis ensures that the material is free from significant levels of contaminants. For a compound like this compound, a multi-faceted approach combining chromatographic and spectroscopic techniques is recommended.

Caption: General workflow for purity analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for determining the purity of non-volatile organic compounds. A reverse-phase method is ideal for this compound, leveraging its aromaticity for retention.

Causality Behind Method Choices:

-

Column: A C18 column is selected for its hydrophobic stationary phase, which effectively retains the phenyl ring of the analyte.

-

Mobile Phase: A mixture of an aqueous buffer and an organic solvent (acetonitrile or methanol) is used. The buffer (e.g., phosphate or formate) is critical to maintain a consistent pH, ensuring the primary amine is protonated and yields a sharp, symmetrical peak shape. The organic solvent is the "strong" solvent used to elute the compound from the column.

-

Detector: A UV detector is chosen because the benzonitrile moiety contains a strong chromophore that absorbs UV light, typically around 210-230 nm, providing high sensitivity.[8]

Step-by-Step HPLC Protocol:

-

Standard and Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound reference standard and sample into separate 100 mL volumetric flasks.

-

Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile. This concentration (0.1 mg/mL) is suitable for UV detection without saturation.

-

-

Chromatographic Conditions:

| Parameter | Recommended Setting |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 15 min, hold 5 min |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Detector | UV at 215 nm |

| Injection Vol. | 10 µL |

-

System Suitability: Before sample analysis, inject the standard solution five times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0% and the tailing factor is between 0.8 and 1.5.

-

Analysis and Calculation:

-

Inject the sample solution in duplicate.

-

Integrate all peaks in the chromatogram.

-

Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

-

Gas Chromatography (GC)

GC is an orthogonal technique, ideal for detecting and quantifying volatile impurities, such as residual solvents from synthesis (e.g., toluene, dichloromethane).[9]

Protocol Outline:

-

Technique: Headspace GC with a Flame Ionization Detector (FID).

-

Sample Prep: Dissolve a known amount of the compound in a suitable high-boiling solvent (e.g., DMSO or NMP) in a headspace vial.

-

Column: A polar column, such as one with a polyethylene glycol (WAX) stationary phase, is often used for good separation of common residual solvents.[10]

-

Quantification: Compare peak areas of any detected solvents against a standard containing known concentrations of expected solvents.

Assay (Potency) Determination

While HPLC area percent provides a good measure of purity relative to other UV-active impurities, it does not give an absolute measure of the compound's concentration. For this, a quantitative assay is required.

Non-Aqueous Potentiometric Titration

This is a classic, highly accurate, and reliable method for assaying the hydrochloride salt of a weak base.[11] The principle is to titrate the amine hydrochloride (a weak acid in a non-aqueous system) with a strong base.

Causality Behind Method Choices:

-

Solvent: A non-aqueous solvent like methanol or a mixture including an aprotic solvent is used because water can interfere with the endpoint by leveling the strengths of acids and bases.[11]

-